molecular formula C6H13NO5S B8523088 Caprolactam sulfate CAS No. 23808-07-3

Caprolactam sulfate

Cat. No. B8523088
M. Wt: 211.24 g/mol
InChI Key: HIGZEFHDFAMPND-UHFFFAOYSA-N
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Patent
US08841445B2

Procedure details

The cyclohexanone oxime thus obtained was rearranged with oleum to give caprolactam sulfate. Caprolactam sulfate and excess sulfuric acid were neutralized with ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:9][S:10]([OH:13])(=[O:12])=[O:11].[O:14]=S(=O)=O>>[S:10]([OH:13])([OH:12])(=[O:11])=[O:9].[C:1]1(=[O:14])[NH:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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